2-Cyclopropyl-1-methoxypropan-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

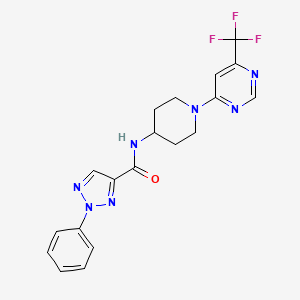

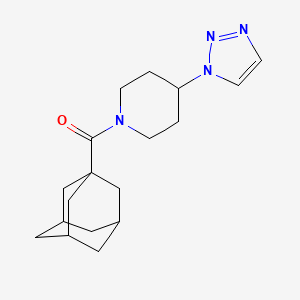

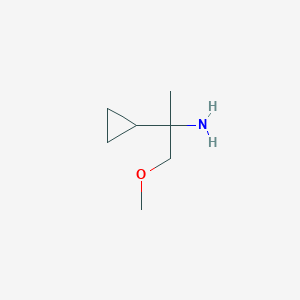

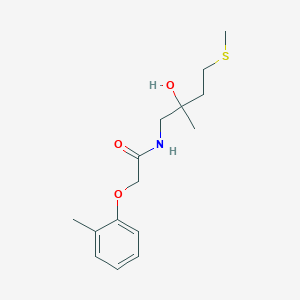

2-Cyclopropyl-1-methoxypropan-2-amine is a chemical compound with the molecular formula C7H15NO . It is a key chiral intermediate for the synthesis of a corticotropin-releasing factor-1 (CRF-1) receptor antagonist .

Synthesis Analysis

The synthesis of similar compounds like (S)-1-Methoxypropan-2-amine has been achieved through a high-productivity biocatalytic process via transamination of methoxyacetone and isopropylamine . This process was developed by Celgro scientists and involved the integration of molecular biology, fermentation, enzymology, and engineering disciplines to overcome kinetic, stability, and thermodynamic constraints on productivity .Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopropyl group attached to a methoxypropan-2-amine . The molecular weight of this compound is 129.2 .Applications De Recherche Scientifique

Chiral Intermediate in Synthesis

2-Cyclopropyl-1-methoxypropan-2-amine serves as a key chiral intermediate in the synthesis of certain pharmaceuticals. For instance, it is used in the preparation of a corticotropin-releasing factor-1 (CRF-1) receptor antagonist. Advanced chemo-enzymatic routes involving reductive amination with leucine dehydrogenase and NADH cofactor recycling by formate dehydrogenase have been developed for its synthesis (Parker et al., 2012).

Catalytic Amination Processes

The compound is also involved in catalytic amination processes. A study on the amination of 1-methoxy-2-propanol by ammonia over a nickel-on-silica catalyst showed that 2-amino-1-methoxypropane, a closely related compound, could be produced with high selectivity. This highlights its potential in chemical synthesis methods (Bassili & Baiker, 1990).

Enantioselective Synthesis

The compound has applications in enantioselective synthesis as well. Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles has been employed in synthesizing various pharmacologically relevant compounds, demonstrating its utility in creating complex molecular architectures (Lifchits & Charette, 2008).

Synthesis of Cyclopropylamines

Another application is in the synthesis of cyclopropylamines. A method for cyclopropylating amines to create mono- and dicyclopropylamines, including tricyclopropylamine, has been developed. This method is significant for creating compounds with multiple cyclopropyl groups, which are important in medicinal chemistry (Gillaspy et al., 1995).

Metal-Catalyzed Reactions

This compound is relevant in metal-catalyzed reactions as well. For example, cyclopropanation of 1,3-dienes with ethyl 2-formyldiazoacetate under rhodium catalysis can lead to tandem cyclopropanation/Cloke-Wilson rearrangement, showcasing its potential in creating heterocyclic scaffolds (Piotrowski & Kerr, 2018).

CuH-Catalyzed Hydroamination

CuH-catalyzed hydroamination of strained trisubstituted alkenes, involving amine-substituted cyclobutanes and cyclopropanes, has been studied. This research indicates the compound's importance in the synthesis of biologically active compounds with multiple substituents and stereocenters (Feng et al., 2019).

Propriétés

IUPAC Name |

2-cyclopropyl-1-methoxypropan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(8,5-9-2)6-3-4-6/h6H,3-5,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJBUNNFEOHVPKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)(C1CC1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

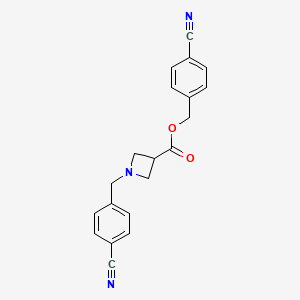

![[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2937274.png)

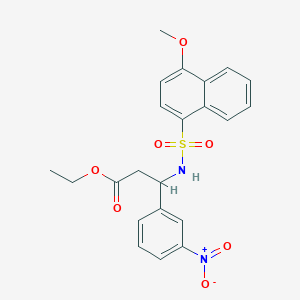

![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide](/img/structure/B2937275.png)

![N-[3-(4-phenylpiperazin-1-yl)propyl]adamantane-1-carboxamide](/img/structure/B2937283.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(3-fluoro-4-methylphenyl)ethanediamide](/img/structure/B2937284.png)

![2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2937286.png)

![N-[4-(2-Methylimidazol-1-yl)butyl]prop-2-enamide](/img/structure/B2937287.png)